8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
A compound’s description usually includes its systematic name, common name (if any), and structural formula. It may also include information about the compound’s source or method of synthesis .
Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions .Physical and Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, optical activity, and stability .Scientific Research Applications
Structure-Activity Relationships and Molecular Studies
A study by Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and evaluated them for their affinity for serotoninergic and dopaminergic receptors. The study found that compounds with a purine-2,4-dione nucleus generally had higher affinity values than corresponding purine-2,4,8-trione compounds. Selected derivatives showed potential as anxiolytic and antidepressant agents, highlighting the importance of the purine derivative structure in receptor affinity and selectivity (Zagórska et al., 2015).
Synthesis and Preliminary Pharmacological Evaluation
Another study by the same authors (2009) focused on the synthesis and pharmacological evaluation of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were potent 5-HT1A receptor ligands, with certain derivatives showing anxiolytic-like and antidepressant-like activities in animal models. This research underscores the therapeutic potential of imidazo[2,1-f]purine-2,4-dione derivatives (Zagórska et al., 2009).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives, showing that these compounds could serve as precursors for other derivatives with potential antiviral and antihypertensive activities. This study highlights the broad pharmacological potential of purine derivatives, including the possibility of developing compounds with significant antiviral and antihypertensive properties (Nilov et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-ethyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-5-22-13(3)10-23-15-16(20-18(22)23)21(4)19(26)24(17(15)25)11-14-8-6-7-12(2)9-14/h6-10H,5,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYRPRSRCDLZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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